molecular formula C13H13ClSi B085503 Chloro(methyl)diphenylsilane CAS No. 144-79-6

Chloro(methyl)diphenylsilane

Cat. No. B085503
CAS RN: 144-79-6
M. Wt: 232.78 g/mol
InChI Key: OJZNZOXALZKPEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloro(methyl)diphenylsilane and its derivatives has been explored as part of the development of new methylsilanediol derivatives. In one study, chloromethyl(methyl)diphenylsilane was synthesized and purified as a possible precursor for further chemical transformations. The conformational landscape of this compound was explored through DFT calculations, IR, and Raman spectroscopies, with single-crystal X-ray diffraction providing insights into its crystalline structure (Rodríguez Ortega et al., 2014).

Molecular Structure Analysis

The molecular structure of chloro(methyl)diphenylsilane derivatives was confirmed by various spectroscopic methods, including IR and Raman spectroscopies, along with DFT calculations. These studies revealed the conformational preferences of these molecules and provided a detailed understanding of their structural features (Rodríguez Ortega et al., 2014).

Chemical Reactions and Properties

Chloro(methyl)diphenylsilane participates in a range of chemical reactions, leading to the formation of various organosilicon compounds. For instance, its reactivity with methylchlorosilanes in the presence of catalysts has been studied, revealing the production of complex mixtures of methylphenylchlorosilanes. Such reactions demonstrate the compound's versatility and its utility in synthesizing complex organosilicon molecules (Penskii et al., 1972).

Physical Properties Analysis

The physical properties of chloro(methyl)diphenylsilane and its derivatives, including molecular weight, solubility, and boiling points, are critical for their application in material science and chemistry. While specific studies focusing on these physical properties are less common, the available research on synthesis and structural analysis provides indirect insights into the compound's behavior under different conditions.

Chemical Properties Analysis

Chloro(methyl)diphenylsilane's chemical properties, such as reactivity, stability, and compatibility with various reagents, have been explored through its involvement in synthesizing polysilanes and its reactions with different chlorosilanes. These studies contribute to a deeper understanding of the compound's chemical behavior, which is essential for its application in creating novel materials and chemicals (Penskii et al., 1972).

Scientific Research Applications

  • Agrochemical Field :

  • Pharmaceutical Field :

  • Dyestuff Field :

  • Protecting Group for Alcohols :

    • Application : Methyldiphenylchlorosilane can be used as a protecting group for alcohols .
    • Method of Application : The compound reacts with the hydroxyl group in alcohols to form a protective silyl ether .
    • Results or Outcomes : The alcohol functionality is protected during subsequent reactions, and the protective group can be removed afterwards .
  • Reagent for Carboxylic Acids and Sulfoximes :

    • Application : Methyldiphenylchlorosilane reacts with carboxylic acids and sulfoximes .
    • Method of Application : The compound is used to form silyl esters or silyl ethers, which can be useful intermediates in organic synthesis .
    • Results or Outcomes : The formation of these intermediates can facilitate further chemical transformations .
  • C-Silylation of Lithium Ester Enolates :

    • Application : Methyldiphenylchlorosilane can be used to C-silylate lithium ester enolates .
    • Method of Application : The compound reacts with lithium ester enolates to introduce a silyl group .
    • Results or Outcomes : The introduction of the silyl group can influence the reactivity of the enolate and enable further synthetic transformations .
  • Selective Mono- and Di-Allylation and Allenylation of Chlorosilanes :

    • Application : Chloro(methyl)diphenylsilane can be used as a reactant for the selective mono- and di-allylation and allenylation of chlorosilanes .
    • Method of Application : The compound is used in the presence of indium/base to synthesize mono- or di-allylated or allenylation products .
    • Results or Outcomes : The reaction results in the formation of mono- or di-allylated or allenylation products .
  • Functionalizing Silica Surfaces :

    • Application : Chloro(methyl)diphenylsilane can act as a responsive coupling agent for functionalizing silica surfaces .

Safety And Hazards

Chloro(methyl)diphenylsilane is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Chloro(methyl)diphenylsilane is used in agrochemical, pharmaceutical, and dyestuff fields . As an organosilicon compound, it may have potential applications in the synthesis of various silicon-containing compounds .

properties

IUPAC Name

chloro-methyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZNZOXALZKPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027116
Record name Chloro(methyl)diphenylsilane
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Molecular Weight

232.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(methyl)diphenylsilane

CAS RN

144-79-6
Record name Chloro(methyl)diphenylsilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyldiphenylsilane
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Record name Methyldiphenylchlorosilane
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Record name Chloro(methyl)diphenylsilane
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Record name Chloro(methyl)diphenylsilane
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Synthesis routes and methods

Procedure details

The ether and phenylCl are fed in a ratio of 4:1 and the magnesium is fed at a rate to sustain the reaction as monitored by the reactor temperature profile, jacket water temperature rise, and agitator motor amps. The MeSiCl3 feed is varied to obtain a coupling ratio between 0.25 and 0.90 moles of PhCl/mole of MeSiCl3 depending on the ratio of Ph2SiMeCl/PhMeSiCl2 desired. Toluene is fed in at a 3:1 ratio to the PhenylCl in ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
K Deller, B Rieger - Journal of Organometallic Chemistry, 2015 - Elsevier
Asymmetrically phenyl-substituted disilanes of the general formula RMe 2 Si–SiMePh 2 (MPD02: R = Me, MPD12: R = Ph) and the trisilane (PhMe 2 Si) 2 SiMePh (MPT111) were …
Number of citations: 1 www.sciencedirect.com
P ASLANIDIS - CHIMIKA CHRONIKA - jupiter.chem.uoa.gr
… -chloropheny1)-methyl-phenylsilane (4a), chloro-methyl-diphenylsilane (4b) and chloro-methyl-(4… Dichloro-methyl-phenylsilane, chloromethyl-diphenylsilane, 4-chlorobromobenzene, 4-…
Number of citations: 0 jupiter.chem.uoa.gr
L Nielsen, T Skrydstrup - Journal of the American Chemical …, 2008 - ACS Publications
The report of silanediol peptide isosteres as highly active inhibitors of proteolytic enzymes has triggered an increased interest for these compounds, thereby necessitating a general and …
Number of citations: 95 pubs.acs.org
L Nielsen, KB Lindsay, J Faber… - The Journal of …, 2007 - ACS Publications
The treatment of chiral sulfinimines with (methyldiphenylsilyl)lithium gives α-(methyldiphenylsilyl)sulfinamides with excellent diastereoselectivity, and in good yield. The presence of α-…
Number of citations: 81 pubs.acs.org
F Popp, JB Nätscher, JO Daiss, C Burschka… - …, 2007 - ACS Publications
A series of triorganyl(2,4,6-trimethoxyphenyl)silanes containing various combinations of acid-labile protecting groups for silicon, including allyl, 2,6-dimethoxyphenyl, mesityl, 4-…
Number of citations: 29 pubs.acs.org
TB Demissie, JM Kessete - ACS omega, 2022 - ACS Publications
Besides its significant challenges, efficient catalytic conversion of CO 2 to value-added chemicals is highly desired. Herein, we report efficient silicon- and germanium-based catalysts …
Number of citations: 2 pubs.acs.org
F Marchioni, K Star, E Menke, T Buffeteau, L Servant… - Langmuir, 2007 - ACS Publications
In this paper, we present a new approach for protecting metallic lithium surfaces based on a reaction between the thin native layer of lithium hydroxide present on the surface and …
Number of citations: 101 pubs.acs.org
JM Curran, F Pu, R Chen, JA Hunt - Biomaterials, 2011 - Elsevier
Material modifications can be used to induce cell responses, in particular–CH 3 and –NH 2 have shown potential in enhancing the ability of a material to support mesenchymal stem cell …
Number of citations: 32 www.sciencedirect.com
Y Bo, SMN Sieburth - Synlett, 2017 - thieme-connect.com
A rapid and extremely simple method for silyl anion analysis is presented. The progress of silyllithium reagent preparation can be determined by quenching an aliquot with neat chloro(…
Number of citations: 1 www.thieme-connect.com
N Renner, H Steckel, N Urbanetz… - JOURNAL OF …, 2018 - ddl-conference.com
Glass beads (GBs) represent an innovative model carrier system to investigate the complex mechanisms that govern drug detachment and deagglomeration of carrier-based …
Number of citations: 0 ddl-conference.com

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